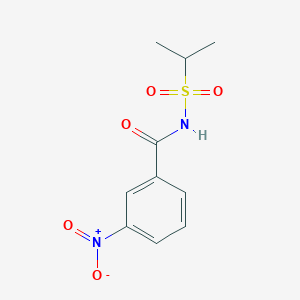
3-Nitro-N-(2-propylsulfonyl)phenylcarboxamide
Cat. No. B8399028
M. Wt: 272.28 g/mol
InChI Key: STQVRJCXHPEYJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05220018
Procedure details


3-Nitro-N-(2-propylsulfonyl)phenylcarboxamide (0.6 g) was dissolved in 30 ml of ethanol, treated with 300 mg of 10% palladium/carbon catalyst, and hydrogenated on a Parr apparatus at 30 psi for 15 minutes. The reaction mixture was filtered through Celite and concentrated to give the title compound (307 mg) as a solid.



Name
Identifiers


|
REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([C:10]([NH:12][S:13]([CH:16]([CH3:18])[CH3:17])(=[O:15])=[O:14])=[O:11])[CH:7]=[CH:8][CH:9]=1)([O-])=O>C(O)C.[Pd]>[NH2:1][C:4]1[CH:5]=[C:6]([C:10]([NH:12][S:13]([CH:16]([CH3:18])[CH3:17])(=[O:15])=[O:14])=[O:11])[CH:7]=[CH:8][CH:9]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.6 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=CC1)C(=O)NS(=O)(=O)C(C)C
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Two
|
Name
|
|
|
Quantity
|
300 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The reaction mixture was filtered through Celite
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Outcomes


Product
Details
Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC=1C=C(C=CC1)C(=O)NS(=O)(=O)C(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 307 mg | |
| YIELD: CALCULATEDPERCENTYIELD | 57.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
